Enhanced Sulfonyl Reactivity via Ortho-Alkoxy Acceleration
The presence of the 2-ethoxy group is predicted to enhance the electrophilic reactivity of the sulfonyl chloride center. A comprehensive kinetic study on 22 arenesulfonyl chlorides established that ortho-alkyl substituents cause a 'counterintuitive acceleration' of nucleophilic substitution at sulfur, a finding attributed to a compressed and sterically congested ground-state structure that destabilizes the reactant [1]. While the specific rate constant (k) for 5-acetyl-2-ethoxybenzene-1-sulfonyl chloride was not individually measured in that study, this class-level inference provides a mechanistic basis for its differentiated reactivity.
| Evidence Dimension | Nucleophilic substitution reactivity at the sulfonyl sulfur center |
|---|---|
| Target Compound Data | Contains an ortho-ethoxy group, placing it in the class of 'ortho-alkyl substituted arenesulfonyl chlorides' shown to exhibit enhanced reactivity. |
| Comparator Or Baseline | Para- and meta-substituted arenesulfonyl chlorides (e.g., 4-ethoxybenzenesulfonyl chloride) which follow standard Hammett behavior with a ρ-value of +2.02. |
| Quantified Difference | Ortho-alkyl substitution leads to a statistically significant positive deviation from the Hammett plot generated for para/meta derivatives, indicating rate constants higher than predicted by electronic effects alone. |
| Conditions | Second-order chloride-chloride exchange kinetics using radio-labeled Et4N36Cl, measured for 22 compounds. |
Why This Matters
This suggests syntheses using this compound may proceed with faster rates and potentially require milder conditions compared to analogous sulfonyl chlorides lacking an ortho-alkoxy group.
- [1] Mikolajczyk M, et al. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PMC7144404, 2020. View Source
